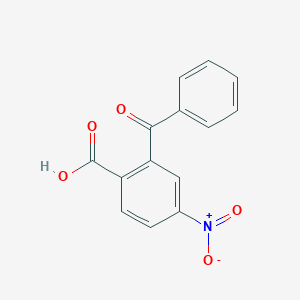

2-Benzoyl-4-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzoyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)12-8-10(15(19)20)6-7-11(12)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDQOKBFBUAJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357867 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-91-0 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Benzoyl-4-nitrobenzoic Acid

Introduction

2-Benzoyl-4-nitrobenzoic acid is a bespoke chemical entity characterized by a benzophenone core functionalized with both carboxylic acid and nitro groups. This structural arrangement makes it a valuable intermediate in various fields of chemical research, including medicinal chemistry and materials science. The presence of multiple reactive sites—the aromatic rings susceptible to further substitution, the ketone for derivatization, and the carboxylic acid for amide or ester formation—provides a versatile scaffold for the synthesis of more complex molecules.

This guide presents a detailed exploration of a robust synthetic pathway to 2-Benzoyl-4-nitrobenzoic acid and a comprehensive strategy for its structural verification and purity assessment. The methodologies described herein are grounded in established chemical principles, providing researchers with the practical insights necessary for successful replication and adaptation.

Part 1: Synthesis of 2-Benzoyl-4-nitrobenzoic Acid via Friedel-Crafts Acylation

Principle and Rationale

The selected synthetic route is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1][2] This reaction involves the electrophilic aromatic substitution of benzene onto 4-nitrophthalic anhydride. The core of this transformation relies on the generation of a highly reactive acylium ion intermediate, facilitated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

-

Reactants: 4-Nitrophthalic anhydride is chosen as the acylating agent. The electron-withdrawing nitro group deactivates its aromatic ring, preventing self-acylation and directing the reaction to the anhydride moiety. Benzene serves as both the reactant and the solvent, providing a large excess to drive the reaction forward and ensure complete dissolution of the starting material.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice due to its high efficacy in coordinating with the anhydride's carbonyl oxygen. This coordination polarizes the carbonyl group, facilitating the formation of the key acylium ion electrophile. A stoichiometric amount of AlCl₃ is necessary because the catalyst forms a stable complex with the ketone product, which is only broken during the aqueous workup.[1][3]

-

Temperature Control: The initial stage of the reaction is conducted at a low temperature to moderate the highly exothermic complexation of AlCl₃ with the reactants. The temperature is then carefully raised to provide the necessary activation energy for the acylation to proceed at a reasonable rate.[4][5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-Benzoyl-4-nitrobenzoic acid.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-nitrophthalic anhydride (19.3 g, 0.1 mol) and anhydrous benzene (200 mL).

-

Catalyst Addition: Cool the flask in an ice-water bath to 0-5°C. With vigorous stirring, add anhydrous aluminum chloride (29.3 g, 0.22 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Execution: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C. Maintain this temperature with continuous stirring for 2 hours. Hydrogen chloride gas will evolve during the reaction, which should be directed to a suitable gas trap.

-

Quenching and Workup: Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This step hydrolyzes the aluminum chloride complex and precipitates the crude product.

-

Isolation of Crude Product: Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

Purification Protocol: Recrystallization

The purity of the final compound is paramount. Recrystallization is an effective method for purifying the crude solid product by leveraging differences in solubility between the desired compound and impurities at varying temperatures.[6][7]

-

Solvent Selection: A mixed solvent system, such as ethanol-water or acetic acid-water, is often effective for recrystallizing benzoic acid derivatives. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

-

Dissolution: Place the crude 2-Benzoyl-4-nitrobenzoic acid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate until the solid completely dissolves.[7]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Add the anti-solvent (e.g., hot water) dropwise to the hot solution until a slight turbidity persists.[9] Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

-

Isolation of Pure Crystals: Once crystallization appears complete, cool the flask in an ice bath for an additional 30 minutes to maximize the yield. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.[9]

Part 2: Characterization of 2-Benzoyl-4-nitrobenzoic Acid

A multi-technique approach is essential for the unambiguous structural elucidation and purity confirmation of the synthesized molecule. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a holistic analytical profile.

Characterization Workflow Diagram

Caption: Logical workflow for the analytical characterization of the title compound.

Analytical Techniques and Expected Results

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10] Samples should be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR Protocol:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.[10]

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Spectrum (Predicted):

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons: The spectrum will show complex multiplets between 7.5 and 8.5 ppm for the 8 aromatic protons. The protons on the nitro-substituted ring will be further downfield due to the electron-withdrawing effects of the nitro and benzoyl groups. Protons ortho to the nitro group are expected to be the most deshielded.

-

-

¹³C NMR Protocol:

-

Use a more concentrated sample (20-30 mg in ~0.7 mL of solvent).

-

Acquire a proton-decoupled spectrum, which may require a larger number of scans for adequate signal-to-noise.[10]

-

-

Expected ¹³C NMR Spectrum (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region. The carboxylic acid carbon (C=O) is expected around 165-170 ppm, and the ketone carbon (C=O) is typically further downfield, around 190-195 ppm.[11]

-

Aromatic Carbons: Multiple signals between 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded. Due to symmetry in the unsubstituted benzoyl ring, some signals may overlap.[12][13]

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

FT-IR Protocol:

-

Expected FT-IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.[14]

-

C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorptions are expected between 1720 cm⁻¹ and 1680 cm⁻¹. The ketone carbonyl stretch is typically at a lower frequency than the acid carbonyl.

-

N-O Stretch (Nitro Group): Two strong, distinct peaks around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[14]

-

C=C Stretch (Aromatic): Several peaks of varying intensity in the 1600-1450 cm⁻¹ region.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

MS Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the spectrum in either positive or negative ion mode.[14]

-

-

Expected Mass Spectrum:

-

Molecular Formula: C₁₄H₉NO₅

-

Molecular Weight: 271.23 g/mol .[16]

-

Expected Ion Peak: In negative ion mode (ESI-), a prominent peak at m/z = 270.04 [M-H]⁻ is expected. In positive ion mode (ESI+), a peak at m/z = 272.05 [M+H]⁺ may be observed.

-

Summary of Characterization Data

| Technique | Parameter | Expected Result | Structural Confirmation |

| ¹H NMR | Chemical Shift (ppm) | >12 (s, 1H, -COOH), 7.5-8.5 (m, 8H, Ar-H) | Confirms presence of carboxylic acid and aromatic protons. |

| ¹³C NMR | Chemical Shift (ppm) | ~190-195 (C=O, ketone), ~165-170 (C=O, acid), 120-150 (Ar-C) | Verifies the carbon skeleton and two distinct carbonyl environments. |

| FT-IR | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H), 1720-1680 (strong, C=O), 1550 & 1350 (strong, N-O) | Identifies key functional groups: carboxylic acid, ketone, and nitro. |

| Mass Spec | m/z Ratio (ESI-) | 270.04 [M-H]⁻ | Confirms the molecular weight and elemental formula (C₁₄H₉NO₅). |

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 2-Benzoyl-4-nitrobenzoic acid using the Friedel-Crafts acylation reaction. The provided protocol, including purification by recrystallization, is designed to yield a product of high purity suitable for further research applications. The comprehensive characterization strategy, employing NMR, FT-IR, and Mass Spectrometry, constitutes a self-validating system that ensures the unambiguous confirmation of the target molecule's identity and integrity. By understanding the rationale behind each experimental step and analytical technique, researchers are well-equipped to successfully synthesize and characterize this versatile chemical intermediate.

References

-

2-Benzoyl-4-nitrobenzoic acid | C14H9NO5 | CID 870233. PubChem, National Institutes of Health. Available from: [Link].

-

Mechanochemical Friedel–Crafts acylations. National Institutes of Health. Available from: [Link].

-

Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. Available from: [Link].

- CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid. Google Patents.

-

Lab Report Recrystallization September 27, 2016. Florida A&M University. Available from: [Link].

-

Recrystallization 2. University of California, Irvine. Available from: [Link].

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link].

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate. Available from: [Link].

-

2-Amino-4-benzoyl-5-nitrobenzoic acid | C14H10N2O5 | CID 154105524. PubChem, National Institutes of Health. Available from: [Link].

-

Recrystallization of Benzoic Acid. University of Wisconsin-Stout. Available from: [Link].

- CN106045840A - Synthetic process of 2-benzoylbenzoic acid. Google Patents.

-

The Recrystallization of Benzoic Acid. University of Massachusetts. Available from: [Link].

-

2-Nitrobenzoic acid | C7H5NO4 | CID 11087. PubChem, National Institutes of Health. Available from: [Link].

-

Synthesis of 2-nitrobenzoic acid. PrepChem.com. Available from: [Link].

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link].

- US2695311A - Preparation of 2-and 4-nitrobenzoic acid. Google Patents.

- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.

-

Preparation of 2-benzoylbenzoic acid. PrepChem.com. Available from: [Link].

-

Benzoic acid, 4-nitro-. NIST WebBook. Available from: [Link].

-

4-Nitrobenzoic acid. Wikipedia. Available from: [Link].

-

Friedel–Crafts reaction. Wikipedia. Available from: [Link].

-

4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. PubChem, National Institutes of Health. Available from: [Link].

-

A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. IP.com. Available from: [Link].

-

Friedel–Crafts reaction. L.S.College, Muzaffarpur. Available from: [Link].

-

Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Available from: [Link].

- CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride. Google Patents.

-

Friedel-Crafts Acylation. Chemistry LibreTexts. Available from: [Link].

-

Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. Available from: [Link].

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. Google Patents.

-

2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448. PubChem, National Institutes of Health. Available from: [Link].

-

Benzoic acid, 4-nitro-. NIST WebBook. Available from: [Link].

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. famu.edu [famu.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-Nitrobenzoic acid(552-16-9) 13C NMR spectrum [chemicalbook.com]

- 13. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Benzoyl-4-nitrobenzoic acid | C14H9NO5 | CID 870233 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 2-Benzoyl-4-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-4-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and characterization of 2-Benzoyl-4-nitrobenzoic acid (CAS No. 2158-91-0). As a substituted benzophenone derivative, this molecule possesses a unique electronic and steric profile conferred by its ortho-benzoyl and para-nitro substituents on the benzoic acid core. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical identity, acidity, spectroscopic fingerprint, and laboratory-scale synthesis. The causality behind its properties, particularly its pronounced acidity, is discussed in the context of substituent effects. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and its characterization are provided to serve as a practical resource for its application as a chemical intermediate in medicinal chemistry and materials science.

Chemical Identity and Structure

2-Benzoyl-4-nitrobenzoic acid is an organic compound featuring a benzoic acid scaffold substituted with a benzoyl group at the C2 position and a nitro group at the C4 position. This arrangement of electron-withdrawing groups dictates its chemical reactivity and physical properties.

Caption: Chemical structure of 2-Benzoyl-4-nitrobenzoic acid.

Physicochemical Properties

The key physicochemical properties are summarized in the table below. These properties are critical for predicting the compound's behavior in various solvents and reaction conditions, which is essential for its application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 2-benzoyl-4-nitrobenzoic acid | [PubChem][1] |

| CAS Number | 2158-91-0 | [PubChem][1] |

| Molecular Formula | C₁₄H₉NO₅ | [PubChem][1] |

| Molecular Weight | 271.22 g/mol | [PubChem][1] |

| Appearance | White to pale yellow crystalline solid (predicted) | - |

| Melting Point | ~212 °C | [Lawrance, 1923][2] |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents like acetone, ethanol, and acetic acid; sparingly soluble in water and nonpolar solvents like hexane. | Inferred |

| pKa | Data not available (predicted to be < 2.16) | Inferred |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[O-])C(=O)O | [PubChem][1] |

| InChIKey | YZDQOKBFBUAJPD-UHFFFAOYSA-N | [PubChem][1] |

Acidity and pKa Analysis

The significantly lower pKa of 2-nitrobenzoic acid is a classic example of the ortho-effect . This effect is a combination of through-bond inductive electron withdrawal by the nitro group and a through-space steric interaction. The steric bulk of the ortho-nitro group forces the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance stabilization of the neutral acid, making it higher in energy and thus more readily deprotonated. The resulting carboxylate anion is stabilized by the powerful inductive effect of the nearby nitro group.

In 2-Benzoyl-4-nitrobenzoic acid, this ortho-effect is complemented by two additional electron-withdrawing features:

-

The Ortho-Benzoyl Group : The benzoyl group is strongly electron-withdrawing via induction and resonance, further destabilizing the protonated acid and stabilizing the carboxylate conjugate base.

-

The Para-Nitro Group : The nitro group at the para-position exerts a strong electron-withdrawing effect through both induction and resonance, delocalizing the negative charge of the conjugate base across the aromatic system.

The combination of these powerful electron-withdrawing groups is expected to make 2-Benzoyl-4-nitrobenzoic acid a significantly stronger acid than 2-nitrobenzoic acid, with a predicted pKa value below 2.16.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be reliably predicted based on its functional groups and data from analogous compounds.

4.1 ¹H NMR Spectroscopy In a typical deuterated solvent like DMSO-d₆, the following proton signals are expected:

-

-COOH Proton : A very broad singlet, typically downfield (>13 ppm), which may exchange with D₂O.

-

Aromatic Protons : The spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The eight protons on the two phenyl rings are in distinct chemical environments, leading to overlapping signals. Protons on the nitro-substituted ring will be further downfield due to the electron-withdrawing effects.

4.2 ¹³C NMR Spectroscopy The ¹³C NMR spectrum is expected to show 14 distinct carbon signals, though some may overlap:

-

Carboxylic Carbon (-COOH) : Typically observed in the 165-170 ppm range.

-

Ketone Carbon (-C=O) : The benzoyl carbonyl carbon is expected to appear significantly downfield, often in the 190-195 ppm range.

-

Aromatic Carbons : A series of signals between 120-150 ppm. The carbon attached to the nitro group (C4) will be shifted downfield, while the carbons attached to the other substituents (C1 and C2) will also be clearly distinguishable.

4.3 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Ketone & Carboxylic Acid) : Two strong, sharp absorption peaks are expected. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the conjugated ketone carbonyl appears at a slightly lower wavenumber, around 1660-1680 cm⁻¹.

-

N-O Stretch (Nitro Group) : Two strong and distinct bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

C=C Stretch (Aromatic) : Multiple medium to weak bands in the 1600-1450 cm⁻¹ region.

Synthesis via Friedel-Crafts Acylation

The most direct and historically validated method for synthesizing 2-Benzoyl-4-nitrobenzoic acid is the Friedel-Crafts acylation of benzene with 4-nitro-phthalic anhydride.[2] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Caption: Workflow for the synthesis of 2-Benzoyl-4-nitrobenzoic acid.

Experimental Protocol

Causality: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) coordinates with an oxygen atom of the anhydride, creating a highly electrophilic acylium ion intermediate. Benzene, acting as the nucleophile, attacks this intermediate. A stoichiometric amount of AlCl₃ (at least two equivalents) is required because the catalyst forms stable complexes with both the product's ketone and carboxylic acid groups. The aqueous acid workup is essential to hydrolyze these complexes and liberate the final product.

Reagents and Equipment:

-

4-Nitro-phthalic anhydride (1.0 eq)

-

Anhydrous benzene (solvent and reactant)

-

Anhydrous aluminum chloride (AlCl₃) (2.2-2.5 eq)

-

Concentrated hydrochloric acid (HCl)

-

80% Acetic Acid

-

Ice

-

Round-bottom flask with reflux condenser and gas trap (to handle HCl gas evolution)

-

Heating mantle and magnetic stirrer

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup : In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-phthalic anhydride in anhydrous benzene.

-

Catalyst Addition : Cool the flask in an ice bath. Cautiously add anhydrous aluminum chloride in small portions with vigorous stirring. The addition is exothermic and will evolve HCl gas, which should be directed to a gas trap.

-

Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux with stirring for approximately 1-2 hours until the reaction is complete (monitor by TLC if desired).

-

Workup and Hydrolysis : Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complex and precipitate the crude product mixture.

-

Isolation : Isolate the crude solid product by vacuum filtration and wash with cold water. The crude product will be a mixture of 2-benzoyl-4-nitrobenzoic acid and its isomer, 6-benzoyl-3-nitrobenzoic acid.

-

Purification and Isomer Separation : Transfer the crude solid to a flask and add 80% acetic acid. Heat the mixture to dissolve the 2-benzoyl-4-nitrobenzoic acid, which is more soluble in this medium than its isomer.[2] Filter the hot solution to remove the less soluble 6-benzoyl-3-nitrobenzoic acid.

-

Crystallization : Allow the hot filtrate to cool slowly to room temperature to crystallize the desired 2-benzoyl-4-nitrobenzoic acid. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Applications in Research and Development

While specific blockbuster drugs derived directly from 2-Benzoyl-4-nitrobenzoic acid are not prominent, its value lies in its role as a versatile chemical intermediate and scaffold. Substituted benzoic acids and benzophenones are privileged structures in medicinal chemistry.

-

Precursor to Heterocycles : The three functional groups (ketone, carboxylic acid, nitro group) offer multiple handles for synthetic transformations. The nitro group can be readily reduced to an amine, which can then be used to construct a wide variety of heterocyclic systems, such as quinolines or benzodiazepines.

-

Scaffold for Library Synthesis : It serves as an excellent starting point for creating libraries of compounds for high-throughput screening. The carboxylic acid can be converted to esters or amides, and the benzoyl moiety can be further functionalized to explore structure-activity relationships (SAR).

-

Intermediate for Dyes and Polymers : Analogous to its parent compound, 2-benzoylbenzoic acid, which is a precursor to anthraquinone dyes, this nitro-substituted version can be used to synthesize specialized dyes with different electronic properties.[4]

Safety and Handling

2-Benzoyl-4-nitrobenzoic acid must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards : Based on the Safety Data Sheet (SDS) for this compound, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is also suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.[2]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Lawrance, W. A. (1923). FRIEDEL AND CRAFTS' REACTION-NITRO-PHTHALIC ANHYDRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Journal of the American Chemical Society, 45(10), 2411–2416. Available at: [Link]

- Sigma-Aldrich (2026). Safety Data Sheet for 2-Benzoyl-4-nitrobenzoic acid. Product Number 461091. (A representative SDS for a related compound was used for hazard assessment; users should consult the specific SDS for the purchased product).

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 870233, 2-Benzoyl-4-nitrobenzoic acid. Available at: [Link]

-

Wikipedia (2026). Friedel–Crafts reaction. Available at: [Link]

- Google Patents (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Benzoyl-4-nitrobenzoic Acid (CAS: 2158-91-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Benzophenone Scaffold

Welcome to a comprehensive exploration of 2-Benzoyl-4-nitrobenzoic acid. As a Senior Application Scientist, my objective is to provide not just a collection of data, but a synthesized, actionable guide that illuminates the scientific narrative of this intriguing molecule. This document is crafted for the discerning researcher who seeks to understand the 'why' behind the 'how'—from rational synthesis design to the untapped potential in medicinal chemistry. We will delve into the core characteristics, synthesis, and analytical validation of this compound, grounding our discussion in established chemical principles and field-proven methodologies. The benzophenone core is a well-established pharmacophore, and the strategic placement of nitro and carboxylic acid functionalities on this scaffold presents a compelling starting point for novel molecular design and discovery.

Section 1: Core Molecular Attributes of 2-Benzoyl-4-nitrobenzoic Acid

2-Benzoyl-4-nitrobenzoic acid is a polyfunctional organic molecule featuring a benzophenone core substituted with both a carboxylic acid and a nitro group. This unique arrangement of functional groups imparts a distinct reactivity profile and opens avenues for its use as a versatile intermediate in organic synthesis.

Physicochemical Properties

The physicochemical properties of 2-Benzoyl-4-nitrobenzoic acid are pivotal for its handling, reactivity, and potential biological applications. The table below summarizes its key computed and, where available, experimental properties.

| Property | Value | Source |

| CAS Number | 2158-91-0 | [1] |

| Molecular Formula | C₁₄H₉NO₅ | [1] |

| Molecular Weight | 271.22 g/mol | [1] |

| IUPAC Name | 2-benzoyl-4-nitrobenzoic acid | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not experimentally determined in sourced literature. | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from related compounds |

Structural Elucidation

The structural backbone of 2-Benzoyl-4-nitrobenzoic acid is a benzophenone, which is a diphenyl ketone. The carboxylic acid at the 2-position and the nitro group at the 4-position of one of the phenyl rings introduce significant electronic and steric influences on the molecule's reactivity.

Section 2: Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most plausible route to 2-Benzoyl-4-nitrobenzoic acid is a two-step process starting from 4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a Friedel-Crafts acylation of benzene.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned, yet theoretical, procedure based on analogous reactions. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

-

Principle: The carboxylic acid is converted to the more electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield crude 4-nitrobenzoyl chloride as a solid, which can be used in the next step without further purification.

-

Step 2: Friedel-Crafts Acylation of Benzene

-

Principle: The 4-nitrobenzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form the benzophenone core.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry benzene (which acts as both reactant and solvent) at 0-5°C, add a solution of 4-nitrobenzoyl chloride (1 equivalent) in dry benzene dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification

-

Principle: Recrystallization is a robust method for purifying solid organic compounds based on their differential solubility in a hot versus cold solvent.

-

Procedure:

-

Dissolve the crude 2-Benzoyl-4-nitrobenzoic acid in a minimal amount of a hot solvent system (e.g., ethanol/water or toluene).

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Section 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-Benzoyl-4-nitrobenzoic acid. A multi-technique approach is recommended.

Spectroscopic Analysis

The following are the expected spectroscopic features for 2-Benzoyl-4-nitrobenzoic acid, based on data from structurally similar compounds.

3.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.5-8.5 ppm). The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing effects of the nitro, benzoyl, and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will display signals for all 14 carbon atoms. The carbonyl carbons (ketone and carboxylic acid) will be the most downfield, typically in the range of 165-195 ppm. The carbon attached to the nitro group will also be significantly deshielded.

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C=O (Ketone) | ~1660 | Strong, sharp |

| C=O (Carboxylic Acid) | ~1700 | Strong, sharp |

| N-O (Nitro Group) | ~1550 (asymmetric) & ~1350 (symmetric) | Strong, sharp |

| C=C (Aromatic) | 1600-1450 | Medium to weak |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: For the molecular formula C₁₄H₉NO₅, the expected exact mass is 271.05 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed as [M+H]⁺ at m/z 272.0553 or [M-H]⁻ at m/z 270.0408.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of CO₂, H₂O, and the nitro group.

Chromatographic and Thermal Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) would be suitable for assessing the purity of the compound.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of the final product. A sharp melting endotherm is indicative of high purity.

Section 4: Potential Applications and Reactivity

The benzophenone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[2][3]

Potential in Drug Discovery

-

Anticancer Activity: Many benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The presence of the nitro group in 2-Benzoyl-4-nitrobenzoic acid could potentially enhance this activity, as nitroaromatic compounds are known to have a role in certain anticancer agents.

-

Anti-inflammatory and Antimicrobial Properties: The benzophenone core is also found in compounds with anti-inflammatory and antimicrobial properties.[5] The carboxylic acid and nitro functionalities of 2-Benzoyl-4-nitrobenzoic acid provide handles for further chemical modification to explore these activities.

Utility in Organic Synthesis

2-Benzoyl-4-nitrobenzoic acid is a valuable intermediate for the synthesis of more complex molecules.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This opens up possibilities for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, and other derivatives, allowing for the modulation of the molecule's physicochemical properties, such as solubility and lipophilicity.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Benzoyl-4-nitrobenzoic acid is not widely available, precautions for handling related nitrobenzoic acids should be followed.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Nitroaromatic compounds can be toxic and may cause skin and eye irritation. Avoid inhalation of dust and direct contact with the skin.

Conclusion

2-Benzoyl-4-nitrobenzoic acid represents a molecule of significant interest for both synthetic and medicinal chemists. Its straightforward, albeit proposed, synthesis via Friedel-Crafts acylation makes it an accessible building block. The presence of three distinct functional groups—a ketone, a carboxylic acid, and a nitro group—on a privileged benzophenone scaffold provides a rich platform for chemical diversification. The insights from related benzophenone derivatives suggest that this compound and its progeny are promising candidates for the development of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently synthesize, characterize, and explore the potential of 2-Benzoyl-4-nitrobenzoic acid in their scientific endeavors.

References

-

G. S. S. S. T. S. S. R. K. et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(45), 25573-25597. [Link][2][3]

-

Y. et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20086-20096. [Link][4]

-

G. W. et al. (1990). Benzophenone dicarboxylic acid antagonists of leukotriene B4. 2. Structure-activity relationships of the lipophilic side chain. Journal of Medicinal Chemistry, 33(10), 2807-2813. [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 870233, 2-Benzoyl-4-nitrobenzoic acid. PubChem. [Link][1]

-

Wikipedia contributors. (2023, November 28). Benzophenone. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. PubChem. [Link]

-

M. S. et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 480-494. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-. In NIST Chemistry WebBook. [Link]

-

Wikipedia contributors. (2023, December 22). 4-Nitrobenzoic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

-

M. M. et al. (2000). Photoionization of Benzophenone Carboxylic Acids in Aqueous Solution. A FT EPR and Optical Spectroscopy Study of Radical Cation Decay. The Journal of Physical Chemistry A, 104(22), 5245-5253. [Link]

- Google Patents. (1994).

-

CAS. (n.d.). 4-Nitrobenzoic acid. CAS Common Chemistry. [Link]

-

ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry. [https://www.docbrown.info/page07/IRspec/ benzoicacid.htm]([Link] benzoicacid.htm)

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-. In NIST Chemistry WebBook. [Link]

-

Z. Kartal & S. Sentürk. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]

-

Chemistry Stack Exchange. (2014, October 15). Why doesn't the Brady's test (2,4-DNPH) work on carboxylic acids?. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7448, 2-Chloro-4-nitrobenzoic acid. PubChem. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Benzoyl-4-nitrobenzoic acid

This guide provides a comprehensive technical overview of 2-Benzoyl-4-nitrobenzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its physicochemical properties, structural elucidation through spectroscopic analysis, plausible synthetic routes, reactivity, and potential applications, with a strong emphasis on the underlying scientific principles.

Introduction

2-Benzoyl-4-nitrobenzoic acid is a polyfunctional organic molecule featuring a benzoic acid scaffold substituted with a benzoyl group at the ortho position and a nitro group at the para position relative to the carboxylic acid. This unique arrangement of electron-withdrawing groups (nitro and benzoyl) and a carboxylic acid functionality suggests a rich chemical reactivity and potential for diverse applications, particularly as a scaffold in medicinal chemistry and materials science. The interplay of these functional groups dictates the molecule's electronic properties, conformation, and ultimately its biological activity.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of 2-Benzoyl-4-nitrobenzoic acid is fundamental to its application and handling.

| Property | Value | Source |

| IUPAC Name | 2-benzoyl-4-nitrobenzoic acid | PubChem[1] |

| CAS Number | 2158-91-0 | PubChem[1] |

| Molecular Formula | C₁₄H₉NO₅ | PubChem[1] |

| Molecular Weight | 271.22 g/mol | PubChem[1] |

| Appearance | Off-White Crystalline Solid | Inferred from related compounds |

| Melting Point | 156-158 °C | |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[O-])C(=O)O | PubChem[1] |

| InChIKey | YZDQOKBFBUAJPD-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed synthesis of 2-Benzoyl-4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Benzoyl-4-nitrobenzoic acid

Step 1: Formation of 4-Nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and dry benzene (solvent and reactant).

-

Cool the mixture in an ice bath.

-

Slowly add the crude 4-nitrobenzoyl chloride (1 equivalent) dissolved in a minimal amount of dry benzene to the cooled suspension of AlCl₃.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude 2-Benzoyl-4-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Structural Elucidation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons.

-

Aromatic Protons: The spectrum will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzoyl ring will likely appear as a multiplet, while the protons on the nitro-substituted benzoic acid ring will show a characteristic splitting pattern influenced by the ortho, meta, and para relationships between the substituents. The proton ortho to the nitro group is expected to be the most downfield shifted.

-

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton is expected at a downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the carboxylic acid and the ketone, typically in the range of δ 165-200 ppm.

-

Aromatic Carbons: The aromatic region will display multiple signals corresponding to the different carbon environments in the two phenyl rings. The carbons attached to the electron-withdrawing nitro and benzoyl groups will be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |

| C=O (Carboxylic Acid) | 1710-1680 | Carbonyl stretch |

| C=O (Ketone) | 1680-1660 | Aryl ketone carbonyl stretch |

| N-O (Nitro group) | 1550-1500 and 1370-1330 | Asymmetric and symmetric stretching |

| C=C (Aromatic) | 1600-1450 | Aromatic ring stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of 271.22.

-

Fragmentation Pattern: The fragmentation pattern will likely show characteristic losses of functional groups, such as the loss of a hydroxyl radical (•OH) from the carboxylic acid, loss of the nitro group (NO₂), and cleavage of the benzoyl group.

Reactivity and Mechanistic Insights

The reactivity of 2-Benzoyl-4-nitrobenzoic acid is governed by its three primary functional groups: the carboxylic acid, the benzoyl ketone, and the nitro group.

Caption: Key reactivity sites of 2-Benzoyl-4-nitrobenzoic acid.

-

Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines to form the corresponding amides. It can also be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is a versatile intermediate for further functionalization.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation. This transformation opens up a wide range of synthetic possibilities for introducing new functional groups.

-

Benzoyl Group: The ketone carbonyl is susceptible to nucleophilic attack. It can react with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Potential Applications in Drug Development and Materials Science

While specific applications for 2-Benzoyl-4-nitrobenzoic acid are not extensively documented, its structural motifs are present in many biologically active compounds. Derivatives of benzoylbenzoic acid have shown potential as antimicrobial, anti-inflammatory, and anticancer agents[2]. The presence of the nitro group also suggests its potential as a precursor for the synthesis of various heterocyclic compounds with therapeutic properties.

In materials science, the rigid, aromatic structure of this molecule could be exploited in the synthesis of polymers or coordination complexes with interesting optical or electronic properties.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Benzoyl-4-nitrobenzoic acid is not available. However, based on the known hazards of related nitroaromatic and carboxylic acid compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Toxicity: Nitroaromatic compounds can be toxic and may cause irritation. The acute and chronic health effects of 2-Benzoyl-4-nitrobenzoic acid have not been thoroughly investigated.

Conclusion

2-Benzoyl-4-nitrobenzoic acid is a molecule with significant potential for further investigation in both medicinal chemistry and materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of derivatives. This guide has provided a comprehensive overview of its structure, properties, and potential reactivity based on established chemical principles. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its biological and material properties.

References

-

PubChem. (n.d.). 2-Benzoyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Benzoyl-4-nitrobenzoic Acid: A Technical Guide

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. 2-Benzoyl-4-nitrobenzoic acid, a molecule integrating the functionalities of a benzophenone, a nitro-aromatic system, and a carboxylic acid, presents a unique electronic and structural profile. Its potential applications in medicinal chemistry and polymer science necessitate a thorough understanding of its chemical identity and purity, which can be unequivocally established through a multi-pronged spectroscopic approach.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Benzoyl-4-nitrobenzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public repositories, this guide will leverage established principles and comparative data from structurally analogous compounds to predict and interpret its spectroscopic signatures. This approach not only serves as a valuable predictive tool but also reinforces the fundamental principles of spectroscopic interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving optimal signal dispersion, which is particularly important for resolving the complex aromatic region of 2-Benzoyl-4-nitrobenzoic acid. A deuterated solvent such as DMSO-d₆ is often selected for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not interfere with the signals of interest.

Experimental Protocol: ¹H NMR Spectroscopy [1][2][3][4]

-

Sample Preparation: Dissolve 5-10 mg of 2-Benzoyl-4-nitrobenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 2-Benzoyl-4-nitrobenzoic acid is expected to exhibit a series of signals in the aromatic region (7.0-9.0 ppm) and a broad singlet for the carboxylic acid proton. The electron-withdrawing effects of the nitro group, the benzoyl group, and the carboxylic acid group will significantly influence the chemical shifts of the aromatic protons, causing them to resonate at lower fields.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | Carboxylic acid (-COOH) |

| ~8.5-8.7 | d | 1H | Proton ortho to the nitro group |

| ~8.3-8.5 | dd | 1H | Proton between the nitro and benzoyl groups |

| ~7.8-8.0 | m | 2H | Protons on the benzoyl ring |

| ~7.6-7.8 | m | 3H | Protons on the benzoyl ring |

| ~7.5-7.7 | d | 1H | Proton ortho to the carboxylic acid group |

Diagram: Molecular Structure and Proton Assignments

Caption: A simplified fragmentation pathway for 2-Benzoyl-4-nitrobenzoic acid.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-Benzoyl-4-nitrobenzoic acid. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the substitution pattern of the aromatic rings. The characteristic absorption bands in the IR spectrum will verify the presence of the carboxylic acid, ketone, and nitro functional groups. Finally, mass spectrometry will confirm the molecular weight and provide insights into the structural integrity of the molecule through its fragmentation pattern. By integrating the data from these orthogonal analytical techniques, researchers can confidently establish the identity and purity of 2-Benzoyl-4-nitrobenzoic acid, a critical step in its further development for scientific and industrial applications.

References

-

Taylor & Francis. (n.d.). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Retrieved from [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

Cottiglia, F., et al. (2011). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 46(7), 726-735. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

-

American Chemical Society. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for Chemists and Biologists. [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wishart, D. S., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research, 17(4), 1445–1455. [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-IR spectra of (a) 4-nitrobenzaldyhyde, (b) 4-nitrobenzoic acid, (c) without nanoparticles, (d) M1180 4-nitrobenzoic acid and (e) M2180 4-nitrobenzoic acid. Retrieved from [Link]

-

mzCloud. (2015). 4 Nitrobenzoic acid. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Kuntz, K. W., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

American Chemical Society. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Beaudry Group. (n.d.). Routine 1H NMR Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

-

MassBank. (2020). 4-Nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

-

DRX-400. (n.d.). 1H NMR Protocol for Beginners. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzoic acid, pent-2-en-4-ynyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

da Silva, A. A., et al. (2011). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 49(10), 661-666. [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Brainly. (2023). [FREE] IR Spectrum of Benzophenone and Triphenylmethanol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

-

American Chemical Society. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

Clinical Biochemist Reviews. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

Sources

discovery and history of 2-Benzoyl-4-nitrobenzoic acid

An In-depth Technical Guide to 2-Benzoyl-4-nitrobenzoic Acid: Discovery, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-benzoyl-4-nitrobenzoic acid, a key chemical intermediate. The document delves into the historical context of its related chemical classes, details its synthesis through established organic reactions, outlines its physicochemical and spectroscopic properties, and explores its applications in research and drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry, offering both foundational knowledge and practical, in-depth protocols.

Introduction and Historical Context

2-Benzoyl-4-nitrobenzoic acid (C₁₄H₉NO₅) is an aromatic ketone and a derivative of both benzoic acid and benzophenone.[1] Its structure, featuring a benzoic acid moiety substituted with a benzoyl group at the 2-position and a nitro group at the 4-position, makes it a versatile intermediate for organic synthesis.

The history of this specific molecule is intertwined with the broader development of two fundamental areas of organic chemistry: the nitration of aromatic compounds and the Friedel-Crafts reaction. The synthesis of various nitrobenzoic acids dates back to the 19th century, typically achieved through the nitration of benzoic acid or the oxidation of nitrotoluenes.[2] For instance, 3-nitrobenzoic acid is primarily prepared by the direct nitration of benzoic acid, while 2- and 4-nitrobenzoic acids are synthesized by oxidizing the corresponding nitrotoluenes.[2][3][4]

The introduction of a benzoyl group onto an aromatic ring was revolutionized by the work of Charles Friedel and James Crafts in 1877.[5] Their discovery of Lewis acid-catalyzed acylation reactions provided a powerful tool for creating carbon-carbon bonds and synthesizing aryl ketones. The synthesis of the parent compound, 2-benzoylbenzoic acid, is a classic example of this reaction, involving the acylation of benzene with phthalic anhydride.[6] The development of 2-benzoyl-4-nitrobenzoic acid is a logical extension of these foundational principles, combining nitration and Friedel-Crafts acylation to produce a multifunctional scaffold for further chemical elaboration.

Synthesis of 2-Benzoyl-4-nitrobenzoic Acid

The most logical and established method for the synthesis of 2-benzoyl-4-nitrobenzoic acid is the Friedel-Crafts acylation. This involves reacting an activated 4-nitrobenzoic acid derivative with benzene in the presence of a Lewis acid catalyst. A related patent describes the Friedel-Crafts acylation of various aryl compounds using 3-ethyl-4-nitrobenzoic acid halide, demonstrating the viability of this approach.[7]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis proceeds in two primary stages:

-

Activation of the Carboxylic Acid: 4-Nitrobenzoic acid is converted into a more reactive acylating agent, typically the acid chloride (4-nitrobenzoyl chloride). This is commonly achieved using thionyl chloride (SOCl₂).

-

Friedel-Crafts Acylation: The resulting 4-nitrobenzoyl chloride is then reacted with a suitable aromatic substrate. To obtain the desired 2-benzoyl substitution pattern on a benzoic acid core, the reaction is more practically envisioned as the Friedel-Crafts acylation of a pre-existing benzene ring with an activated phthalic anhydride derivative, followed by nitration, or by a more complex route.

However, a more direct and commonly inferred route for a related structure, 2-benzoylbenzoic acid, is the acylation of benzene with phthalic anhydride.[6] Applying this logic to the nitrated analog, the synthesis would likely involve the acylation of benzene with 4-nitrophthalic anhydride. An alternative, and perhaps more direct, pathway is the Friedel-Crafts acylation of a suitable substituted benzene ring with 4-nitrobenzoyl chloride.

For the purpose of this guide, we will detail the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride, which would yield 4-nitrobenzophenone. This would then require a subsequent step to introduce the carboxylic acid at the 2-position, which is complex.

A more plausible route starts from 4-nitrotoluene, which is oxidized to 4-nitrobenzoic acid. This acid is then converted to its acid chloride. The final step is a Friedel-Crafts reaction. However, the most direct conceptual synthesis involves the Friedel-Crafts acylation of benzene with 4-nitrophthalic anhydride, followed by selective reduction and other modifications.

Given the structure, the most strategically sound synthesis is the Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride , followed by the oxidation of the benzylic methyl group .

Step 1: Friedel-Crafts Acylation of Toluene Toluene reacts with 4-nitrobenzoyl chloride in the presence of aluminum chloride (AlCl₃) to form 2-methyl-4'-nitrobenzophenone. The methyl group of toluene directs the acylation primarily to the ortho and para positions. The ortho isomer is the desired precursor.

Step 2: Oxidation of the Benzylic Carbon The methyl group of 2-methyl-4'-nitrobenzophenone is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[8] This reaction specifically targets the benzylic position, converting the alkyl group into a carboxyl group to yield the final product, 2-benzoyl-4-nitrobenzoic acid.[8][9]

Reaction Mechanism

The Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst (AlCl₃).[5][10] This ion then undergoes electrophilic aromatic substitution with the aromatic ring. Because the product is a deactivated ketone, it forms a complex with the catalyst, requiring a stoichiometric amount of the Lewis acid.[11] The reaction is completed by an aqueous workup to hydrolyze the complex and yield the ketone.

The subsequent oxidation of the benzylic methyl group with hot potassium permanganate is a robust reaction that proceeds via a radical mechanism, cleaving the benzylic C-H bonds to form a carboxylic acid.[8]

Caption: Proposed two-step synthesis of 2-Benzoyl-4-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative laboratory procedure based on established methods for Friedel-Crafts acylation and benzylic oxidation.

Part A: Synthesis of 2-Methyl-4'-nitrobenzophenone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (for HCl gas), add anhydrous aluminum chloride (15 g, 0.11 mol).

-

Solvent and Reactant Addition: Add 100 mL of dry carbon disulfide as the solvent, followed by the slow addition of toluene (10.1 g, 0.11 mol).

-

Acylating Agent Addition: Slowly add 4-nitrobenzoyl chloride (18.6 g, 0.10 mol) to the stirred suspension over 30 minutes. The reaction is exothermic and will produce HCl gas.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl ceases.

-

Workup: Cool the reaction mixture in an ice bath and carefully hydrolyze it by slowly adding 100 mL of cold water, followed by 20 mL of concentrated HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with 10% sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the ortho-isomer.

Part B: Synthesis of 2-Benzoyl-4-nitrobenzoic Acid

-

Reaction Setup: In a 500 mL round-bottom flask, place the 2-methyl-4'-nitrobenzophenone (12.1 g, 0.05 mol) obtained from Part A, 200 mL of water, and 5 g of sodium carbonate.

-

Oxidant Addition: Heat the mixture to reflux and add potassium permanganate (23.7 g, 0.15 mol) portion-wise over 1 hour.

-

Reaction: Continue refluxing for 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Workup: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Precipitation: Acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 2-benzoyl-4-nitrobenzoic acid will form.

-

Purification: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent like aqueous ethanol.

Caption: Step-by-step experimental workflow for the synthesis.

Physicochemical and Spectroscopic Characterization

The identity and purity of 2-benzoyl-4-nitrobenzoic acid are confirmed through various analytical techniques.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₅ | [1] |

| Molecular Weight | 271.22 g/mol | [1] |

| CAS Number | 2158-91-0 | [1] |

| Appearance | Expected to be a solid | [12] |

| IUPAC Name | 2-benzoyl-4-nitrobenzoic acid | [1] |

Spectroscopic Data Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effects of the nitro and benzoyl groups. The protons on the benzoyl ring will show characteristic patterns for a monosubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for two carbonyl carbons (one ketone, one carboxylic acid) in the range of 165-195 ppm. There will be multiple signals in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the functional groups present.[13]

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (ketone): A sharp peak around 1660-1680 cm⁻¹.

-

C=O stretch (carboxylic acid): A sharp peak around 1700-1720 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one symmetric (around 1340-1360 cm⁻¹) and one asymmetric (around 1520-1540 cm⁻¹).

-

Applications in Research and Drug Development

Nitrobenzoic acid derivatives are important intermediates in the synthesis of various pharmaceuticals and industrial compounds. The nitro group is a versatile functional group that can be readily reduced to an amine, which can then be further functionalized.[15]

-

Pharmaceutical Intermediates: 2-Benzoyl-4-nitrobenzoic acid serves as a scaffold for building more complex molecules. The presence of the ketone, carboxylic acid, and nitro group offers multiple points for chemical modification. For example, derivatives of benzoic acid have been investigated for the treatment of tuberculosis, where the nitro group can be a key pharmacophore.[16] Similarly, other substituted nitrobenzoic acids are used in the synthesis of anti-inflammatory and analgesic drugs.[17]

-

Precursor to Heterocyclic Compounds: The structural motif of 2-benzoyl-4-nitrobenzoic acid is suitable for intramolecular cyclization reactions to form heterocyclic systems. For instance, reductive cyclization of related 2-nitrobiphenyl compounds is a key method for synthesizing carbazoles, which are important in materials science and medicinal chemistry.[18]

-

Dye Synthesis: Benzophenone and nitroaromatic compounds are foundational structures in the dye industry. This molecule could serve as a precursor for the synthesis of specialized dyes.

Conclusion